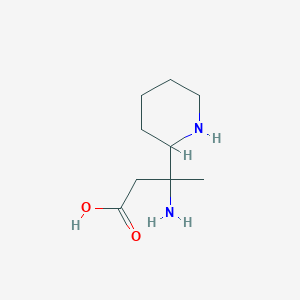

3-Amino-3-(piperidin-2-yl)butanoic acid

Description

3-Amino-3-(piperidin-2-yl)butanoic acid (CAS No. 1849955-56-1) is a non-proteinogenic amino acid featuring a piperidine ring fused to a butanoic acid backbone. Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol . The piperidine moiety confers conformational flexibility and basicity, while the amino and carboxylic acid groups enable participation in peptide bonding and metal coordination. This compound is primarily utilized in medicinal chemistry as a building block for peptidomimetics and prodrugs due to its structural resemblance to natural amino acids and enhanced membrane permeability .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-amino-3-piperidin-2-ylbutanoic acid |

InChI |

InChI=1S/C9H18N2O2/c1-9(10,6-8(12)13)7-4-2-3-5-11-7/h7,11H,2-6,10H2,1H3,(H,12,13) |

InChI Key |

STKMHCSFNYJEHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)(C1CCCCN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(piperidin-2-yl)butanoic acid typically involves the formation of the piperidine ring followed by the introduction of the amino and butanoic acid groups. Common synthetic methods include:

Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts to hydrogenate pyridine derivatives.

Cyclization: Forming the piperidine ring through cyclization reactions.

Amination: Introducing the amino group through amination reactions.

Industrial Production Methods

Industrial production methods for piperidine derivatives often focus on optimizing yield and cost-effectiveness. These methods may include:

Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(piperidin-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the piperidine ring or other functional groups.

Substitution: Substitution of the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(piperidin-2-yl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(piperidin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-3-(pyridin-2-yl)butanoic Acid (CAS 1270437-93-8)

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.20 g/mol

- Key Differences :

- Replaces the saturated piperidine ring with an aromatic pyridin-2-yl group.

- Reduced basicity due to the aromatic nitrogen in pyridine versus the aliphatic amine in piperidine.

- Lower molecular weight (180.20 vs. 186.25) may influence solubility and pharmacokinetics.

- Applications : Used in heterocyclic building blocks for drug discovery, particularly in kinase inhibitors .

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS 70702-47-5)

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Differences: Shorter carbon chain (propanoic vs. butanoic acid). Pyridin-3-yl substituent alters electronic properties and steric interactions. Higher purity (≥98.5%) compared to 95% purity of the target compound .

- Applications : Investigated in chiral ligand synthesis and neurotransmitter analogs .

Fluorinated and Chlorinated Derivatives

- (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid (CAS 117391-51-2): Similarity Score: 0.98 (compared to target compound) Key Feature: Fluorine substitution enhances metabolic stability and lipophilicity. Applications: Anticancer and antiviral prodrug development .

- (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid (CAS 270596-38-8): Similarity Score: 0.89 Key Feature: Chlorine atom increases steric bulk and electron-withdrawing effects. Applications: GABA receptor modulation .

Structural and Functional Analysis

Structural Features

Functional Implications

- Piperidine vs. Pyridine : The saturated piperidine ring in the target compound enhances conformational flexibility and basicity (pKa ~10.5 for piperidine vs. ~5.2 for pyridine), favoring interactions with acidic biological targets .

- Carbon Chain Length: Butanoic acid derivatives exhibit improved solubility in polar solvents compared to propanoic analogs, critical for oral bioavailability .

- Halogenated Derivatives : Fluorine and chlorine substituents improve metabolic stability and target affinity but may reduce aqueous solubility .

Q & A

Q. How can synthetic routes for 3-Amino-3-(piperidin-2-yl)butanoic acid be optimized to address steric hindrance from the piperidinyl group?

Methodological Answer: Optimize synthesis using microwave-assisted techniques to enhance reaction efficiency, as demonstrated in substituted phenylpropanoic acid syntheses. Chiral catalysts (e.g., palladium complexes) can improve enantioselectivity, particularly for sterically constrained intermediates . Purification via flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) ensures high yield and purity.

Q. What analytical techniques are critical for characterizing the stereochemistry of 3-Amino-3-(piperidin-2-yl)butanoic acid?

Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polar mobile phase (hexane:isopropanol, 85:15) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative NMR analysis with known chiral standards .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer: Employ cell-based assays (e.g., HEK293 or SH-SY5Y cells) to assess neuroactivity or receptor modulation. Pair with transcriptomic profiling (RNA-seq) to identify differentially expressed genes linked to pathways like GABAergic signaling or neuroprotection, as seen in structurally related amino acids .

Q. What strategies mitigate solubility challenges during in vitro testing?

Methodological Answer: Use co-solvents (e.g., DMSO ≤0.1% v/v) or prepare zwitterionic buffers (pH 6.5–7.4) to enhance aqueous solubility. Structural analogs with hydrophilic substituents (e.g., hydroxyl groups) show improved bioavailability, suggesting targeted derivatization .

Advanced Research Questions

Q. How do computational models predict the interaction of 3-Amino-3-(piperidin-2-yl)butanoic acid with neurotransmitter receptors?

Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) to map binding poses at GABAₐ or NMDA receptors. Validate predictions with mutagenesis studies on receptor hotspot residues (e.g., Arg485 in GABAₐ) .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) studies across analogs?

Methodological Answer: Conduct systematic SAR by synthesizing derivatives with incremental substitutions (e.g., piperidinyl → pyrrolidinyl) and compare IC₅₀ values in functional assays. Use multivariate analysis (PCA or PLS) to isolate steric/electronic contributions, as applied to halogenated phenylpropanoic acids .

Q. How can isotopic labeling improve metabolic stability assessments?

Methodological Answer: Synthesize ¹⁴C- or ²H-labeled analogs via catalytic deuteration or using labeled precursors (e.g., [¹³C]-piperidine). Track metabolic fate in hepatocyte incubations using LC-MS/MS, focusing on oxidative deamination pathways common to β-amino acids .

Q. What crystallographic methods elucidate solid-state interactions in co-crystals of this compound?

Methodological Answer: Grow co-crystals with pharmacologically relevant partners (e.g., cyclodextrins) via vapor diffusion. Solve structures using synchrotron X-ray diffraction (≤1.0 Å resolution) to analyze hydrogen-bonding networks and piperidine ring conformation .

Q. How does fluorination at specific positions alter receptor binding kinetics?

Methodological Answer: Introduce fluorine at the piperidine C2 or C4 positions via electrophilic fluorination. Quantify binding kinetics (SPR or ITC) to compare with non-fluorinated analogs. Fluorine’s electronegativity may enhance dipole interactions, as observed in trifluoromethylated amino acids .

Q. What formulation strategies enhance stability under physiological conditions?

Methodological Answer: Test lyophilized formulations with cryoprotectants (trehalose/sucrose) for long-term storage. Assess degradation kinetics (HPLC-UV) under accelerated conditions (40°C/75% RH). Steric shielding via PEGylation or cyclization, as used in peptide therapeutics, may reduce enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.